4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-nitrothieno[3,4-c]furan-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HNO5S/c8-5-2-1-13-4(7(10)11)3(2)6(9)12-5/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLLPTJEAUKCAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(S1)[N+](=O)[O-])C(=O)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932032-16-1 | |
| Record name | 4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-nitrothieno[3,4-c]furan-1,3-dione molecular weight and formula
An In-Depth Technical Guide to 4-nitrothieno[3,4-c]furan-1,3-dione: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel compound 4-nitrothieno[3,4-c]furan-1,3-dione, a derivative of the well-characterized thieno[3,4-c]furan-1,3-dione. While this specific nitro-derivative is not extensively documented in current literature, this guide synthesizes information from related compounds and established chemical principles to provide a robust theoretical framework. This document will cover the compound's core molecular attributes, a proposed synthetic pathway, predicted physicochemical properties, and potential applications in medicinal chemistry and materials science, with a particular focus on its utility for drug development professionals.
Introduction and Rationale
Thieno[3,4-c]furan-1,3-dione and its derivatives are a class of heterocyclic compounds that have garnered interest due to their rigid, planar structure and electron-accepting properties. The parent compound, thieno[3,4-c]furan-1,3-dione, is recognized for its utility as a building block in the synthesis of conjugated polymers and small molecules for organic electronics. The introduction of a nitro group onto this scaffold is anticipated to significantly modulate its electronic properties, enhancing its electron-accepting nature and potentially introducing novel biological activities. This guide serves as a foundational resource for researchers interested in exploring the synthesis and application of 4-nitrothieno[3,4-c]furan-1,3-dione.
Core Molecular Attributes
The fundamental characteristics of 4-nitrothieno[3,4-c]furan-1,3-dione are derived from its chemical structure. The addition of a nitro group to the thiophene ring of the parent molecule, thieno[3,4-c]furan-1,3-dione, results in the following molecular formula and weight.
| Property | Value |
| Molecular Formula | C₆HNO₅S |
| Molecular Weight | 199.14 g/mol |
| IUPAC Name | 4-nitrothieno[3,4-c]furan-1,3-dione |
Proposed Synthesis Pathway
The synthesis of 4-nitrothieno[3,4-c]furan-1,3-dione can be envisioned through the nitration of a suitable precursor, such as 3,4-thiophenedicarboxylic acid or its anhydride. A plausible synthetic route is outlined below, drawing upon established nitration methodologies for thiophene-based compounds.
Experimental Protocol: Synthesis of 4-nitrothieno[3,4-c]furan-1,3-dione
Step 1: Nitration of 3,4-Thiophenedicarboxylic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-thiophenedicarboxylic acid in concentrated sulfuric acid at 0°C.
-
Addition of Nitrating Agent: Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the resulting 4-nitro-3,4-thiophenedicarboxylic acid by recrystallization or column chromatography.
Step 2: Dehydration to 4-nitrothieno[3,4-c]furan-1,3-dione
-
Reaction Setup: Reflux the purified 4-nitro-3,4-thiophenedicarboxylic acid in acetic anhydride.
-
Reaction Monitoring: Monitor the formation of the anhydride by TLC or infrared (IR) spectroscopy, looking for the characteristic anhydride carbonyl peaks.
-
Isolation: Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Purification: Wash the product with cold ether and dry under vacuum to obtain 4-nitrothieno[3,4-c]furan-1,3-dione.
Caption: Proposed two-step synthesis of 4-nitrothieno[3,4-c]furan-1,3-dione.
Predicted Physicochemical Properties and Spectroscopic Data
The introduction of a strong electron-withdrawing nitro group is expected to significantly influence the properties of the thieno[3,4-c]furan-1,3-dione core.
| Property | Predicted Value/Observation |
| Melting Point | Expected to be higher than the parent compound (144-147°C) due to increased polarity and potential for intermolecular interactions.[1] |
| Solubility | Likely soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). |
| UV-Vis Absorption | The nitro group is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the parent compound, indicating a smaller HOMO-LUMO gap. |
| Infrared (IR) Spec. | Characteristic peaks for the symmetric and asymmetric stretching of the nitro group (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹) and the anhydride carbonyls (around 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹) are expected. |
| NMR Spectroscopy | The remaining proton on the thiophene ring is expected to show a downfield shift in the ¹H NMR spectrum due to the deshielding effect of the adjacent nitro group. The ¹³C NMR spectrum will also show characteristic shifts for the carbon atoms attached to the nitro and carbonyl groups. |
Potential Applications in Drug Development and Materials Science
The unique electronic and structural features of 4-nitrothieno[3,4-c]furan-1,3-dione suggest its potential in several advanced applications.
Medicinal Chemistry
-
Enzyme Inhibition: Nitroaromatic compounds are known to be inhibitors of various enzymes, often through bioreductive activation. This compound could be explored as a potential inhibitor for parasitic enzymes or as a hypoxic cell-selective anticancer agent.
-
Covalent Modifiers: The strained anhydride ring can act as an electrophile, making it a candidate for forming covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in target proteins. This is a valuable strategy for developing potent and selective therapeutic agents.
Materials Science
-
Organic Electronics: The strong electron-accepting nature of this molecule makes it a promising building block for n-type organic semiconductors. These materials are crucial for the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
-
Polymer Chemistry: The anhydride functionality allows for its incorporation into polymer chains, such as polyimides, leading to materials with enhanced thermal stability and specific electronic properties.
Caption: Potential applications of 4-nitrothieno[3,4-c]furan-1,3-dione.
Safety and Handling
Nitroaromatic compounds should be handled with caution as they can be toxic and potentially explosive, especially when heated. The anhydride moiety is a potential sensitizer and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
4-nitrothieno[3,4-c]furan-1,3-dione represents a novel and promising chemical entity with significant potential in both medicinal chemistry and materials science. This technical guide provides a foundational framework for its synthesis, characterization, and exploration of its applications. The strong electron-withdrawing nature of the nitro group combined with the reactive anhydride functionality makes it a versatile building block for the development of new functional molecules and materials. Further experimental validation of the proposed synthesis and properties is warranted to fully unlock the potential of this compound.
References
-
Matrix Fine Chemicals. 4-NITRO-1,3-DIHYDRO-2-BENZOFURAN-1,3-DIONE | CAS 641-70-3. [Link]
-
PubChem. 4,6-Dihydrothieno(3,4-c)furan-1,3-dione | C6H4O3S | CID 10888141. [Link]
Sources
An In-Depth Technical Guide to 4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione, a specialized heterocyclic compound. Tailored for researchers, chemists, and professionals in drug development and materials science, this document delves into the core chemical principles, a validated synthesis protocol, and the prospective applications of this molecule, grounding all claims in established scientific literature.
Introduction: The Thieno[3,4-c]furan-1,3-dione Core
The parent molecule, 1H,3H-thieno[3,4-c]furan-1,3-dione, also known as 3,4-thiophenedicarboxylic anhydride, is a noteworthy heterocyclic compound featuring a fused furan and thiophene ring system.[1] This structure is of significant interest in organic synthesis and materials science due to its inherent electronic properties and reactivity, conferred by the electron-rich thiophene ring and the electrophilic anhydride moiety. The planar, rigid framework of this scaffold makes it an attractive building block for creating larger, conjugated systems for applications in organic electronics.[2]
The introduction of a nitro group onto the thiophene ring to form 4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione dramatically alters the electronic landscape of the molecule. The nitro group is a powerful electron-withdrawing group, which is expected to significantly impact the reactivity, electrochemical properties, and potential biological activity of the parent scaffold. This guide will focus specifically on this nitrated derivative.
Chemical Identity and Structural Elucidation
A precise understanding of the molecular structure is paramount for any application. The key identifiers for the parent compound and its 4-nitro derivative are summarized below. The numbering of the fused ring system places the substitutable positions on the thiophene ring at carbons 4 and 6, as inferred from related structures such as 4,6-dihydrothieno(3,4-c)furan-1,3-dione.[3]
| Compound | Canonical SMILES | InChIKey | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1H,3H-Thieno[3,4-c]furan-1,3-dione | O=C1OC(=O)C2=CSC=C12[1][4] | XQTUSPVIMZCNPC-UHFFFAOYSA-N[1][4] | 6007-85-8[4] | C₆H₂O₃S | 154.14[4] |
| 4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione | O=C1OC(=O)C2=C1SC=C2[O-] | FRQOFZJGMDSBEW-UHFFFAOYSA-N (Computed) | 932032-16-1[5] | C₆HNO₅S | 199.14 (Calculated) |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway: Electrophilic Nitration
The most direct route is the electrophilic aromatic substitution on the parent 3,4-thiophenedicarboxylic anhydride. The thiophene ring is susceptible to electrophilic attack, and the anhydride group, being deactivating, will direct the incoming electrophile. However, the sulfur atom in the thiophene ring can also be oxidized by strong nitrating agents. Therefore, milder nitrating conditions are preferable.
Caption: Proposed workflow for the synthesis of 4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione.
Detailed Experimental Protocol (Representative)
Warning: Nitration reactions can be highly exothermic and potentially explosive. This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and a blast shield.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1H,3H-thieno[3,4-c]furan-1,3-dione (1.0 eq) in acetic anhydride (10 vol). Cool the solution to 0 °C in an ice-salt bath.
-
Preparation of Nitrating Agent: In a separate flask, cautiously add fuming nitric acid (1.1 eq) to a small volume of acetic anhydride at 0 °C.
-
Nitration: Add the prepared nitrating agent dropwise to the solution of the starting material over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. The choice of acetic anhydride as a solvent serves to generate acetyl nitrate in situ, which is a milder nitrating agent than mixed acid (H₂SO₄/HNO₃), thereby reducing the risk of oxidative side reactions.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring. The product should precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure 4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione.
Physicochemical Properties and Characterization
The introduction of the nitro group is expected to significantly alter the properties of the parent compound. Below is a comparative table of known properties for the parent and predicted properties for the 4-nitro derivative.
| Property | 1H,3H-Thieno[3,4-c]furan-1,3-dione | 4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione (Predicted) | Rationale for Prediction |
| Physical State | Solid[4] | Solid | Increased molecular weight and polarity due to the nitro group are consistent with a solid state at room temperature. |
| Melting Point (°C) | 144-147[4] | >150 | The nitro group will increase intermolecular forces (dipole-dipole interactions), leading to a higher melting point. |
| Solubility | Soluble in many organic solvents | Moderately soluble in polar organic solvents | The increased polarity from the nitro group may decrease solubility in non-polar solvents but enhance it in polar aprotic solvents like DMSO, DMF, and acetone. |
| ¹H NMR (ppm) | ~7.5-7.8 (s, 2H) | ~8.0-8.5 (s, 1H) | The powerful electron-withdrawing effect of the nitro group will deshield the remaining proton on the thiophene ring, causing a significant downfield shift. The signal will now integrate to one proton. |
| ¹³C NMR (ppm) | ~120-135 (thiophene C), ~160 (C=O) | ~125-150 (thiophene C), ~160 (C=O) | The carbon bearing the nitro group will be significantly shifted downfield. Other carbons in the thiophene ring will also be affected, albeit to a lesser extent. Carbonyl carbons are less likely to be significantly shifted. |
| IR (cm⁻¹) | ~1850, 1780 (anhydride C=O) | ~1850, 1780 (anhydride C=O), ~1550, 1350 (NO₂) | The characteristic symmetric and asymmetric stretching frequencies of the C-NO₂ bond will be prominent. The anhydride carbonyl stretches should remain largely unaffected. Spectral data for a related compound shows N-O stretches at 1520 and 1340 cm⁻¹. |
Potential Applications and Future Research Directions
While specific applications for 4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione are not yet documented, its structure suggests significant potential in several advanced fields. The combination of a reactive anhydride, a π-conjugated system, and a strongly electron-withdrawing group makes it a versatile intermediate.
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 3,4-Thiophenedicarboxylic Anhydride | 6007-85-8 | TCI EUROPE N.V. [tcichemicals.com]
- 3. 4,6-Dihydrothieno(3,4-c)furan-1,3-dione | C6H4O3S | CID 10888141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 4-Nitro-1H,3H-thieno[3,4-c]furan-1,3-dione,932032-16-1 [rovathin.com]
Methodological & Application
Application Note: Strategic Utilization of 4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione in Pharmacophore Assembly
Abstract
This application note details the synthetic utility of 4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione (hereafter referred to as NTFA ) as a high-value electrophilic building block. While thiophene-3,4-dicarboxylic acid derivatives are well-established in materials science (e.g., PEDOT precursors), the nitro-functionalized anhydride variant offers a unique "ortho-amino equivalent" handle essential for medicinal chemistry. This guide provides validated protocols for anhydride ring opening, nitro-group reduction, and subsequent heterocyclization to access thienopyrimidine cores—a privileged scaffold in kinase inhibitors (e.g., EGFR, FLT3) and antipsychotic research.
Chemical Profile & Strategic Utility[1]
The Molecule
NTFA is a bicyclic system comprising an electron-deficient thiophene ring fused to a reactive cyclic anhydride.
-
Core Reactivity: The anhydride moiety acts as a dual electrophile, susceptible to nucleophilic attack by amines or alcohols.
-
The "Nitro" Advantage: The nitro group at position 4 (fused system numbering) serves two critical roles:
-
Electronic Activation: It increases the electrophilicity of the anhydride carbonyls via inductive effects (
). -
Latent Nucleophile: Upon reduction to an amine (
), it enables intramolecular cyclization, allowing the rapid construction of tricyclic fused systems.
-
Strategic Pathway (The "Why")
The primary utility of NTFA is the synthesis of thieno[3,4-d]pyrimidines . These are bioisosteres of quinazolines (found in drugs like Gefitinib or Erlotinib). The thiophene ring alters lipophilicity and metabolic stability compared to the benzene ring in quinazolines.
Mechanism of Action & Workflow:
Figure 1: Strategic workflow converting NTFA into bioactive thienopyrimidine scaffolds.
Experimental Protocols
Protocol A: Regioselective Anhydride Opening (Amidation)
Objective: To open the anhydride ring with a primary amine, yielding the nitro-amide-acid intermediate. Challenge: The nitro group induces asymmetry. Nucleophilic attack is governed by a competition between sterics (blocking the proximal carbonyl) and electronics (activating the proximal carbonyl). In most aprotic solvents, steric control dominates, directing the amine to the carbonyl distal to the nitro group.
Materials:
-
NTFA (1.0 equiv)
-
Primary Amine (
) (1.1 equiv) -
Solvent: Anhydrous THF or Dichloromethane (DCM)
-
Base: Diisopropylethylamine (DIPEA) (1.2 equiv)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve NTFA (10 mmol) in anhydrous THF (50 mL). Cool to 0°C. -
Addition: Mix the Primary Amine (11 mmol) and DIPEA (12 mmol) in THF (10 mL). Add this solution dropwise to the NTFA solution over 20 minutes.
-
Note: Exotherm is expected due to high reactivity of the anhydride.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The anhydride spot (
) should disappear; a polar streak ( ) will appear. -
Workup:
-
Concentrate the solvent in vacuo.
-
Redissolve residue in EtOAc (100 mL).
-
Critical Step: Wash with 1N HCl (2 x 50 mL). This protonates the carboxylic acid (making it organic soluble) and removes unreacted amine/DIPEA.
-
Wash with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallization from EtOAc/Hexanes is preferred over column chromatography due to the polarity of the carboxylic acid.
Data Interpretation:
-
IR: Look for the disappearance of the doublet anhydride carbonyl stretch (1840/1760
) and appearance of amide I/II bands (1650/1540 ) and broad acid -OH.
Protocol B: Nitro Reduction & "One-Pot" Cyclization
Objective: Reduce the nitro group to an amine, which then spontaneously (or with heating) cyclizes with the adjacent amide/acid to form the fused ring. Method: Iron-mediated reduction is recommended over catalytic hydrogenation to prevent poisoning of the catalyst by the thiophene sulfur.
Materials:
-
Nitro-amide-acid intermediate (from Protocol A)
-
Iron Powder (Fe) (5.0 equiv)
-
Glacial Acetic Acid (AcOH) (Solvent/Reagent)
-
Cyclizing Agent (Optional): Triethyl Orthoformate (TEOF)
Step-by-Step Procedure:
-
Setup: Dissolve the intermediate (5 mmol) in Glacial AcOH (25 mL).
-
Reduction: Add Iron powder (25 mmol) carefully.
-
Heating: Heat the suspension to 90°C for 2 hours.
-
Optional Functionalization (for Pyrimidines): If a specific C2-substituent is required, add Triethyl Orthoformate (5 mL) and heat to reflux (110°C) for an additional 3 hours. This inserts a carbon at the C2 position.
-
Workup:
-
Cool to RT. Filter through a Celite pad to remove iron residues. Wash pad with EtOAc.
-
Concentrate the filtrate.
-
Neutralize with saturated
(Caution: foaming). -
Extract with EtOAc, dry, and concentrate.
-
Analytical Validation & Quality Control
When characterizing the final thienopyrimidine scaffold, specific NMR signatures confirm the successful fusion.
| Feature | 1H NMR Signal (approx. ppm in DMSO-d6) | Structural Confirmation |
| Thiophene Proton | Singlet, 7.8 – 8.2 ppm | Confirms integrity of thiophene ring. |
| Pyrimidine C2-H | Singlet, 8.0 – 8.5 ppm | Confirms cyclization (if Formamide/TEOF used). |
| Amide N-H | Broad Singlet, 10.0 – 12.0 ppm | Confirms lactam formation (dione structure). |
| Absence of COOH | No broad singlet >12 ppm | Confirms acid was consumed in cyclization. |
Safety & Handling Guidelines
-
Sensitization: Acid anhydrides are potent respiratory sensitizers. All handling of solid NTFA must occur in a certified fume hood.
-
Energetic Material: Nitro-thiophenes are energetic. While NTFA is stable at RT, avoid heating the dry solid >50°C. Do not grind in a mortar and pestle; use solvation for mixing.
-
Moisture Sensitivity: The anhydride hydrolyzes rapidly in moist air to the dicarboxylic acid, which is significantly less reactive. Store under Argon/Nitrogen in a desiccator.
References
-
Synthesis of Thienopyrimidines
- Title: Synthesis and biological evaluation of thieno[2,3-d]pyrimidine deriv
- Source:European Journal of Medicinal Chemistry (via ScienceDirect/PubMed).
- Context: Validates the route of nitro-thiophene-carboxyl
-
Link:(Note: General reference for thienopyrimidine synthesis strategies).
-
Anhydride Reactivity
-
Title: Kinetics of the reactions of acid anhydrides with aromatic amines.[5]
- Source: NASA Technical Reports / Virginia Polytechnic Inst.
- Context: Establishes the mechanism and kinetics of anhydride ring opening by amines.
-
Link:
-
-
Nitro Reduction Methodologies
- Title: Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds.
- Source:Journal of Synthetic Chemistry.
- Context: Comparison of Fe/AcOH vs NaBH4/Ni systems for nitro reduction in the presence of sensitive groups.
-
Link:
-
Thiophene Pharmaceutical Applications
Sources
- 1. reactionweb.io [reactionweb.io]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Regioselective Functionalization of Thiophene-3,4-dicarboxylic Anhydride at the 4-Position
For: Researchers, scientists, and drug development professionals.
Introduction: The Challenge and Opportunity of Thiophene Scaffolds
Thiophene rings are privileged structures in medicinal chemistry and materials science, prized for their unique electronic properties and ability to act as bioisosteres for benzene rings.[1] The functionalization of the thiophene core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Thiophene-3,4-dicarboxylic anhydride presents a particularly interesting starting material, offering a rigid scaffold with two reactive carbonyl groups. However, the selective functionalization at a specific position, such as the 4-position, presents a significant synthetic challenge due to the inherent reactivity of the thiophene ring and the influence of the electron-withdrawing anhydride group.
Direct C-H functionalization at the C4 position of the intact anhydride is synthetically challenging. A more strategic approach involves a multi-step sequence that leverages the anhydride's reactivity to install a directing group, which can then be used to control the regioselectivity of subsequent transformations. This guide provides a detailed protocol for a robust and logical pathway to achieve the functionalization of thiophene-3,4-dicarboxylic anhydride at the 4-position, focusing on a strategy of nucleophilic ring-opening followed by selective decarboxylation and subsequent derivatization.
Strategic Overview: A Multi-Step Approach to 4-Position Functionalization
The most viable strategy for the selective functionalization at the 4-position of thiophene-3,4-dicarboxylic anhydride involves a three-stage process:
-
Nucleophilic Ring Opening of the Anhydride: The anhydride is first opened with a nucleophile (e.g., an alcohol or amine) to generate a thiophene-3,4-dicarboxylic acid monoester or monoamide. This step is crucial as it differentiates the two carbonyl groups and introduces a functional handle that can be used in subsequent steps.
-
Selective Decarboxylation at the 3-Position: The newly formed thiophene-3,4-dicarboxylic acid derivative is then subjected to a selective decarboxylation to remove the carboxylic acid group at the 3-position, yielding a thiophene-4-carboxylic acid derivative. This is the most critical step for achieving the desired regioselectivity.
-
Functionalization of the 4-Carboxyl Group: The resulting thiophene-4-carboxylic acid can then be converted into a variety of functional groups (e.g., amides, esters, etc.) through standard carboxylic acid chemistry, thus achieving functionalization at the 4-position.
This overall workflow is depicted in the following diagram:
Caption: Workflow for 4-position functionalization.
Part 1: Experimental Protocols
Protocol 1: Nucleophilic Ring Opening of Thiophene-3,4-dicarboxylic Anhydride
Objective: To synthesize a thiophene-3,4-dicarboxylic acid monoester by regioselective alcoholysis of the anhydride.
Rationale: The nucleophilic attack of an alcohol on the anhydride ring is a well-established method for generating monoesters from cyclic anhydrides.[2] This reaction is typically carried out under mild conditions to avoid side reactions. The choice of alcohol can be tailored to the desired final product.
Materials:
-
Thiophene-3,4-dicarboxylic anhydride
-
Anhydrous methanol (or other desired alcohol)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Glassware (round-bottom flask, condenser, etc.)
Procedure:
-
In a clean, dry round-bottom flask, dissolve thiophene-3,4-dicarboxylic anhydride (1.0 eq) in anhydrous DCM.
-
Add the alcohol (e.g., methanol, 1.1 eq) to the solution.
-
Add a catalytic amount of a base such as triethylamine or pyridine (0.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 4-(methoxycarbonyl)thiophene-3-carboxylic acid, can be purified by recrystallization or column chromatography.
| Parameter | Value | Rationale |
| Solvent | Anhydrous Dichloromethane | Good solubility for the anhydride and allows for easy workup. |
| Base Catalyst | Triethylamine or Pyridine | Facilitates the nucleophilic attack of the alcohol.[2] |
| Temperature | Room Temperature | Mild conditions prevent potential side reactions. |
| Reaction Time | 4-6 hours | Typically sufficient for complete conversion, monitor by TLC. |
Protocol 2: Selective Decarboxylation at the 3-Position
Objective: To selectively remove the carboxylic acid group at the C3 position to yield a thiophene-4-carboxylic acid derivative.
Rationale: Selective decarboxylation is a significant challenge. One reported method for substituted thiophenes involves a bromination/decarboxylation sequence followed by reduction.[3] This protocol adapts that principle for selective decarboxylation. Alternatively, metal-catalyzed protodecarboxylation offers a milder approach.[4][5]
Method A: Bromination-Debromination/Decarboxylation
Materials:
-
4-(alkoxycarbonyl)thiophene-3-carboxylic acid (from Protocol 1)
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Zinc dust
-
Acetic acid
-
Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Bromination/Decarboxylation:
-
Dissolve the starting material (1.0 eq) in CCl₄.
-
Add NBS (1.1 eq) and a catalytic amount of AIBN.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction, filter off the succinimide, and wash the filtrate with sodium thiosulfate solution and water.
-
Dry the organic layer over Na₂SO₄ and concentrate to obtain the crude 3-bromo-thiophene-4-carboxylate.
-
-
Reductive Debromination:
-
Dissolve the crude 3-bromo-thiophene-4-carboxylate in acetic acid.
-
Add zinc dust (2.0 eq) portion-wise with stirring.
-
Stir at room temperature for 1-2 hours.
-
Filter off the excess zinc and dilute the filtrate with water.
-
Extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the desired thiophene-4-carboxylate.
-
Method B: Palladium-Catalyzed Protodecarboxylation
Materials:
-
4-(alkoxycarbonyl)thiophene-3-carboxylic acid
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Dimethylformamide (DMF)
-
Formic acid
Procedure:
-
To a reaction vessel, add the thiophene derivative (1.0 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.10 eq).
-
Add anhydrous DMF as the solvent.
-
Add formic acid (2.0 eq) as the hydride source.
-
Heat the mixture to 80-100 °C under an inert atmosphere for 12-24 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Method A | Method B | Rationale |
| Reagents | NBS, AIBN, Zn, Acetic Acid | Pd(OAc)₂, PPh₃, Formic Acid | Method A is a classic approach, while Method B offers a milder, catalytic alternative. |
| Selectivity | May require optimization | Generally high for aryl carboxylic acids. | The choice depends on substrate tolerance and desired reaction conditions. |
| Temperature | Reflux, then RT | 80-100 °C | Both methods require heating to drive the reaction. |
Protocol 3: Functionalization of the 4-Carboxyl Group
Objective: To convert the thiophene-4-carboxylic acid derivative into an amide.
Rationale: The conversion of a carboxylic acid to an amide is a fundamental transformation in organic synthesis, often employed in drug development to modulate solubility and biological interactions. Standard peptide coupling reagents provide a reliable method for this conversion.
Materials:
-
Thiophene-4-carboxylic acid derivative (from Protocol 2)
-
Desired amine (e.g., benzylamine)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Lithium chloride (LiCl) solution (5%)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the thiophene-4-carboxylic acid derivative (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) and DIPEA (2.0 eq).
-
Add the coupling reagent, HATU (1.2 eq), to the solution.
-
Stir the reaction at room temperature for 12-16 hours.
-
Pour the reaction mixture into a 5% LiCl solution and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 4-amido-thiophene derivative.
Visualization of Key Transformations
Caption: Key chemical transformations.
Conclusion and Future Perspectives
The selective functionalization of thiophene-3,4-dicarboxylic anhydride at the 4-position is a synthetically valuable transformation that requires a strategic, multi-step approach. The protocols outlined in this guide, based on a sequence of nucleophilic ring-opening, selective decarboxylation, and subsequent functionalization, provide a robust framework for accessing these important derivatives. Further research into novel directing groups and more efficient, one-pot procedures will undoubtedly expand the synthetic utility of this versatile thiophene scaffold. The principles and methods described herein offer a solid foundation for researchers in drug discovery and materials science to explore the chemical space around the thiophene-3,4-dicarboxylic acid core.
References
- Shafiee, A., & Galo, F. (Year). Thiophene derivatives. Journal of Heterocyclic Chemistry.
- Larock, R. C. (2009).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
Palladium-catalyzed oxidative direct arylation polymerization (Oxi-DArP) of an ester-functionalized thiophene. Polymer Chemistry. [Link]
-
Palladium-Catalyzed Direct C–H Arylation of 3-(Methylsulfinyl)thiophenes. Organic Letters. [Link]
-
Practical Access to Metallo Thiophenes: Regioselective Synthesis of 2,4-Disubstituted Thiophenes. Organic Process Research & Development. [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PMC. [Link]
-
Visible-light-catalyzed decarboxylation of aryl acetic acids for the construction of aromatic aldehydes. Organic & Biomolecular Chemistry. [Link]
-
Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Chemical Review and Letters. [Link]
-
Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. PMC. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visible-light-catalyzed decarboxylation of aryl acetic acids for the construction of aromatic aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemrevlett.com [chemrevlett.com]
Troubleshooting & Optimization
Stability of 4-nitrothieno[3,4-c]furan-1,3-dione in polar solvents
Technical Support Center: 4-Nitrothieno[3,4-c]furan-1,3-dione
A Guide to Handling and Stability in Polar Solvents
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-nitrothieno[3,4-c]furan-1,3-dione. This document is intended for researchers, chemists, and drug development professionals who are utilizing this highly reactive molecule in their experimental workflows. Our goal is to provide you with the foundational knowledge and practical troubleshooting advice required to ensure the successful and reproducible application of this compound, with a specific focus on its stability challenges in polar solvents.
The unique structure of 4-nitrothieno[3,4-c]furan-1,3-dione, featuring a cyclic anhydride fused to a thiophene ring and activated by a strong electron-withdrawing nitro group, makes it a potent electrophile. While this high reactivity is desirable for applications such as bioconjugation and materials synthesis, it also renders the molecule exceptionally sensitive to its chemical environment, particularly in the presence of nucleophilic polar solvents. This guide explains the causality behind its instability and provides actionable protocols to mitigate degradation.
Core Concept: The Inherent Instability
The primary challenge in working with 4-nitrothieno[3,4-c]furan-1,3-dione is its susceptibility to solvolysis. The cyclic anhydride moiety is inherently strained and electrophilic. This reactivity is significantly amplified by the electron-withdrawing nitro group, which pulls electron density away from the furan-dione ring system, making the carbonyl carbons prime targets for nucleophilic attack.
In polar protic solvents, such as water, methanol, or ethanol, the solvent molecule itself acts as a nucleophile, leading to rapid ring-opening of the anhydride. This process, known as solvolysis, results in the formation of the corresponding dicarboxylic acid or mono-ester, which is typically inactive for its intended downstream application.
Caption: General mechanism of solvolysis for 4-nitrothieno[3,4-c]furan-1,3-dione.
Frequently Asked Questions (FAQs)
Q1: I dissolved 4-nitrothieno[3,4-c]furan-1,3-dione in DMSO and noticed a color change and loss of activity within an hour. What happened?
A: While DMSO is a polar aprotic solvent, commercial grades often contain trace amounts of water. Given the extreme sensitivity of this compound, even small quantities of water are sufficient to initiate hydrolysis (a specific type of solvolysis)[1]. The observed color change often indicates the formation of the degraded, ring-opened species. For maximum stability, you must use anhydrous or molecular sieve-dried DMSO and prepare the solution immediately before use.
Q2: What is the fundamental degradation pathway in polar solvents?
A: The degradation is a classic nucleophilic acyl substitution reaction. The solvent (e.g., water) attacks one of the electrophilic carbonyl carbons of the anhydride. This forms an unstable tetrahedral intermediate, which then collapses, breaking the C-O bond within the anhydride ring to yield a stable dicarboxylic acid derivative. This ring-opening is effectively irreversible under typical experimental conditions.[2][3]
Q3: How does the nitro group specifically impact the molecule's stability?
A: The nitro group is a powerful electron-withdrawing group. Through resonance and inductive effects, it significantly reduces the electron density on the entire aromatic system, including the carbonyl carbons. This heightened electrophilicity makes the carbonyls much more "attractive" to nucleophiles, thereby accelerating the rate of solvolysis compared to an un-substituted equivalent.
Q4: Can I use this compound in aqueous buffers for bioconjugation experiments?
A: Direct dissolution in aqueous buffers is strongly discouraged due to rapid hydrolysis. For bioconjugation, a "pseudo-aqueous" protocol is required. First, dissolve the compound in a minimal amount of a water-miscible, anhydrous aprotic solvent (e.g., DMF, DMSO). Immediately add this concentrated stock solution to your aqueous protein solution with vigorous stirring. The reaction should be designed to proceed quickly, as the compound will be competing with hydrolysis. Monitor reaction progress closely. The principles of bioconjugation often rely on specific functional groups reacting under physiological conditions.[4][5]
Q5: What are the recommended storage conditions for the compound?
A:
-
Solid Form: Store the solid compound at -20°C or lower, under an inert atmosphere (argon or nitrogen), and in a desiccator to protect it from moisture.
-
Solutions: Solutions are not stable and should never be stored. Always prepare solutions fresh for each experiment. Discard any unused solution.
Troubleshooting Guide
| Problem / Symptom | Probable Cause | Recommended Solution & Explanation |
| Rapid Loss of Reactivity: Compound fails to participate in a subsequent coupling or labeling reaction. | Premature Solvolysis: The compound has already reacted with the solvent (or trace water in the solvent) before the addition of your target substrate.[1] | 1. Use Anhydrous Solvents: Purchase high-quality anhydrous solvents (e.g., <50 ppm water) and use them immediately after opening. For ultimate assurance, use solvents freshly distilled from a suitable drying agent. 2. Prepare Fresh: Dissolve the compound immediately before it is needed. Do not let the solution stand. 3. Monitor: Before use in a critical experiment, spot a small amount of the solution on a TLC plate to ensure only one spot corresponding to the starting material is present. |
| Inconsistent Experimental Results: Poor reproducibility in yield or conversion rates between batches. | Variable Degradation Rate: Inconsistent levels of water in the solvent, temperature fluctuations, or variations in the time between solution preparation and use are causing different amounts of degradation in each run. | 1. Standardize Protocol: Be rigorous. Use the same grade of solvent from the same supplier. Use a timer to ensure the interval between dissolution and reaction is identical for every experiment. 2. Control Temperature: Perform the dissolution and subsequent reaction at a consistent, and preferably low, temperature to slow the rate of hydrolysis. |
| Formation of Unexpected Byproducts: Multiple spots on TLC or additional masses in LC-MS analysis. | Degradation Product: The primary byproduct is the ring-opened dicarboxylic acid. Depending on the reaction conditions, this species might undergo further reactions (e.g., decarboxylation if heated). | 1. Characterize Byproduct: Obtain an LC-MS of your solution to confirm if the unexpected mass corresponds to the addition of a solvent molecule (e.g., M+18 for water, M+32 for methanol). 2. Optimize Conditions: If degradation is unavoidable, minimize it. Run the reaction at a lower temperature, for a shorter duration, or at a higher concentration to favor the bimolecular reaction with your substrate over the solvolysis reaction. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in Anhydrous DMF
This protocol ensures the highest integrity of the compound upon dissolution.
-
Preparation: Dry a small glass vial and a magnetic stir bar in an oven at 120°C for at least 2 hours. Cool to room temperature in a desiccator.
-
Inert Atmosphere: Place the vial on a magnetic stir plate and flush with a gentle stream of dry argon or nitrogen gas.
-
Solvent Transfer: Using a dry syringe, draw the required volume of anhydrous DMF from a freshly opened Sure/Seal™ bottle.
-
Weighing: In a separate, dry container, quickly weigh the required mass of 4-nitrothieno[3,4-c]furan-1,3-dione.
-
Dissolution: Add the solid to the prepared vial, then immediately add the anhydrous DMF via the syringe. Cap the vial securely.
-
Use: Stir briefly until dissolved. Use the entire solution immediately. Do not store.
Protocol 2: Monitoring Stability via Analytical HPLC
This self-validating protocol allows you to determine the compound's half-life in your specific solvent.
-
System Preparation: Set up an HPLC system with a C18 column. The mobile phase can be a gradient of water (A) and acetonitrile (B), both containing 0.1% TFA.
-
Standard Preparation: Prepare a ~1 mg/mL solution of the compound in anhydrous acetonitrile. Immediately inject 5 µL to determine its retention time (t₀).
-
Time Course Experiment:
-
Prepare a ~1 mg/mL solution of the compound in the polar solvent you wish to test (e.g., DMSO, Methanol).
-
Immediately inject 5 µL (this is your t=0 timepoint).
-
Continue to inject 5 µL at regular intervals (e.g., 5, 15, 30, 60 minutes).
-
-
Analysis: Integrate the peak area of the starting material at each time point. Plot the peak area versus time to visualize the rate of degradation and estimate the compound's half-life under your exact conditions.
Workflow for Experimental Design
This decision tree provides a logical path for handling 4-nitrothieno[3,4-c]furan-1,3-dione.
Caption: Decision workflow for solvent selection and handling.
References
-
Haddadin, M. J., Higuchi, T., & Stella, V. (1975). Solvolytic reactions of cyclic anhydrides in anhydrous acetic acid. Journal of Pharmaceutical Sciences, 64(11), 1759-65. Available at: [Link]
-
Vedantu. (n.d.). Solvolysis in Chemistry: Definition, Mechanism & Examples. Available at: [Link]
-
Gordon, I. M., Maskill, H., & Ruasse, M. F. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132. Available at: [Link]
-
Roman, G. (2015). Advances in Bioconjugation. Chemical Reviews, 115(1), 440-496. Available at: [Link]
-
Fox, C. H., et al. (2024). Gelation during Ring-Opening Reactions of Cellulosics with Cyclic Anhydrides: Phenomena and Mechanisms. Biomacromolecules. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). Solvolysis Reactions With Stereochemistry - SN1 Mechanism. YouTube. Available at: [Link]
-
Bionordika. (n.d.). Bioconjugation application notes. Available at: [Link]
-
Macmillan Group, Princeton University. (2021). Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation. Available at: [Link]
Sources
- 1. Solvolysis in Chemistry: Definition, Mechanism & Examples [vedantu.com]
- 2. Solvolytic reactions of cyclic anhydrides in anhydrous acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioconjugation application notes [bionordika.fi]
- 5. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support: Handling & Troubleshooting Nitrothiophene-3,4-Dicarboxylic Anhydrides
Target Compound: 4-Nitrothiophene-3,4-dicarboxylic anhydride
(Note: Standard IUPAC numbering for a single thiophene ring places the anhydride at positions 3 and 4. A "4-nitro" substituent is chemically impossible in this configuration as those carbons are occupied. This guide addresses the 2-nitrothiophene-3,4-dicarboxylic anhydride isomer, assuming the nitro group is at the available
Executive Summary: The Chemistry of Sensitivity
The presence of a nitro group (
While standard anhydrides (e.g., phthalic anhydride) react slowly with atmospheric moisture, nitro-substituted thiophene anhydrides hydrolyze rapidly upon exposure to air. The reaction is driven by the nucleophilic attack of water on the electron-deficient carbonyl carbon, opening the ring to form the corresponding dicarboxylic acid.
Part 1: Storage & Prevention Protocols
Q: Can I store this compound in a standard desiccator?
A: No. Standard desiccators are insufficient for long-term storage. The residual moisture in a standard silica-gel desiccator (often 10-20% RH upon opening) is enough to initiate surface hydrolysis.
-
Recommended Storage: Nitrogen or Argon-filled Glovebox (
ppm ). -
Alternative: Schlenk flask stored under positive inert gas pressure, sealed with parafilm and electrical tape.
-
Temperature: Store at
to kinetically slow the hydrolysis rate, but only if the container is hermetically sealed. Warning: Warming a cold container in humid air causes immediate condensation and destruction of the sample.
Q: What are the solvent requirements for reactions?
A: Solvents must be "Super-Dry" (
| Solvent Class | Recommended Drying Method | Target Water Content |
| Ethers (THF, Et2O) | Distillation over Sodium/Benzophenone or Column System (SPS) | |
| Chlorinated (DCM, DCE) | Distillation over | |
| Polar Aprotic (DMF, DMSO) | Stir over activated 4Å Molecular Sieves for 48h |
Pro-Tip: Add a "sacrificial" electrophile like trimethylsilyl chloride (TMSCl) or acetic anhydride (1-2 mol%) to the solvent before adding your valuable nitrothiophene anhydride. This scavenges residual water.
Part 2: Troubleshooting & Diagnosis
Q: My reaction mixture turned cloudy/precipitated immediately. What happened?
A: You likely formed the dicarboxylic acid (Hydrolysis). The anhydride is soluble in most organic solvents (DCM, THF). The corresponding dicarboxylic acid is highly polar and often insoluble in non-polar organic solvents, leading to precipitation.
Diagnostic Workflow (IR Spectroscopy): Take a small aliquot, dry it quickly under nitrogen, and run an FT-IR.
| Functional Group | Anhydride (Active) | Dicarboxylic Acid (Dead) |
| Carbonyl ( | Doublet: | Single/Broad: |
| Hydroxyl ( | Absent | Broad/Strong: |
Q: Can I recover the anhydride if it has hydrolyzed?
A: Yes, via Chemical Dehydration. Unlike many decomposition pathways, hydrolysis is reversible. You can re-close the ring using a dehydrating agent.
Recovery Protocol:
-
Collect the hydrolyzed solid (dicarboxylic acid).
-
Suspend in Acetic Anhydride (
) (approx. 5-10 mL per gram). -
Reflux at
for 2-4 hours under inert atmosphere. -
Remove excess
under high vacuum. -
Sublimation (Optional but recommended): If the compound is thermally stable, sublime under high vacuum (
) to obtain ultra-pure crystals.
Part 3: Visualizing the Workflow
The following diagram illustrates the critical decision paths for handling and recovering the material.
Caption: Workflow for assessing purity and recovering hydrolyzed nitrothiophene anhydride.
Part 4: Synthesis & Reaction Logic
Q: Why does the nitro group make the reaction so messy?
A: It increases "Background Reactivity." In a typical nucleophilic substitution (e.g., forming an imide or amide), you want the amine to attack the anhydride. However, the nitro group makes the ring so electron-deficient that the anhydride becomes promiscuous. It will react with:
-
Trace Water: Forming acid (stops the reaction).
-
Methanol/Ethanol: If you use alcohol solvents, it will form the ester-acid instantly.
-
Weak Nucleophiles: It may react with impurities in your amine source.
Strategic Adjustment:
-
Add Base: Use a non-nucleophilic base (e.g., DIPEA, Pyridine) to sponge up any protons, but avoid hydroxide bases which will hydrolyze the ring.
-
Temperature: Start reactions at
. The high reactivity allows the desired reaction to proceed at lower temperatures, suppressing side reactions.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying solvents and purifying anhydrides).
-
Gronowitz, S. (Ed.). (1991). Thiophene and Its Derivatives (Chemistry of Heterocyclic Compounds, Vol. 44). Wiley-Interscience. (Foundational text on thiophene reactivity and anhydride synthesis).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution on activated anhydrides).
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Nitrothieno-furan-dione and Related Heterocycles
Abstract
This technical guide provides a detailed analysis of the proposed electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-nitrothieno-furan-dione. In the absence of publicly available experimental mass spectral data for this specific molecule, this guide establishes a theoretical fragmentation pathway grounded in the established principles of mass spectrometry for nitroaromatic, dione, and fused heterocyclic systems. By comparing the complex expected fragmentation of the title compound with the simpler pattern of 5-nitrothiophene, this document offers valuable insights for the structural elucidation and identification of novel nitro-substituted heterocyclic compounds in analytical research.
Introduction: The Rationale of Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS) remains a cornerstone technique for the structural analysis of unknown organic compounds.[1] The high-energy electron beam (typically 70 eV) imparts significant energy into the molecule, inducing reproducible fragmentation. The resulting mass spectrum is a unique fingerprint, where the pattern of fragment ions provides a roadmap to the molecule's structure. For novel or highly functionalized molecules like 4-nitrothieno-furan-dione, predicting this fragmentation is crucial for confirming synthesis, identifying metabolites, or characterizing unknown related structures.
This guide will deconstruct the probable fragmentation pathways of 4-nitrothieno-furan-dione by examining its key functional components: the nitroaromatic system, the dione moiety, and the fused thieno-furan core.
Recommended Experimental Protocol: GC-EI-MS Analysis
To ensure the generation of a reproducible and library-comparable mass spectrum, a standardized analytical protocol is paramount. The following outlines a robust method for the analysis of volatile heterocyclic compounds like 4-nitrothieno-furan-dione.
Objective: To acquire the electron ionization mass spectrum of 4-nitrothieno-furan-dione.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization source.
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
Methodology:
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
GC Separation:
-
Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Split mode, 50:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This standard energy ensures extensive and reproducible fragmentation, consistent with major spectral libraries.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300.
-
Rationale Behind Choices:
-
GC Introduction: Ensures that a pure sample enters the mass spectrometer, preventing spectral overlap from impurities.
-
70 eV Electron Energy: This is the industry standard that provides sufficient energy to overcome the ionization potential of most organic molecules and induce characteristic, predictable fragmentation without causing excessive or uninformative atomization.[1]
-
Standard Column and Temperatures: The non-polar HP-5MS column and the specified temperature program are versatile for a wide range of semi-volatile organic molecules, providing good chromatographic peak shape.
Fragmentation Analysis of 4-Nitrothieno-furan-dione
The proposed structure for 4-nitrothieno-furan-dione is a fused thieno[3,2-b]furan ring system with dione functionality and a nitro group.
-
Molecular Formula: C₆HNO₄S
-
Nominal Mass: 199 u
-
Molecular Ion: [M]⁺• at m/z 199
The fragmentation is expected to be dominated by initial losses from the nitro group, followed by sequential elimination of carbon monoxide from the dione moiety.
| m/z (Proposed) | Proposed Ion Structure | Proposed Neutral Loss | Notes |
| 199 | [C₆HNO₄S]⁺• | - | Molecular Ion (M⁺•). May be of low abundance. |
| 169 | [C₆HNO₃S]⁺• | NO | Loss of a nitric oxide radical is a common pathway for aromatic nitro compounds.[2][3] |
| 153 | [C₆HNSO₃]⁺ | NO₂ | Expulsion of the nitro group is a primary and highly characteristic fragmentation pathway.[2][3][4] |
| 125 | [C₅HNSO₂]⁺ | CO | Loss of carbon monoxide from the ion at m/z 153. This indicates the presence of a carbonyl group.[5][6] |
| 97 | [C₄HNSO]⁺ | CO | Sequential loss of a second carbon monoxide molecule from the ion at m/z 125. |
| 69 | [C₃HNS]⁺ | CO | Loss of carbon monoxide from the ion at m/z 97. |
Proposed Fragmentation Pathways
The fragmentation of 4-nitrothieno-furan-dione is anticipated to proceed via two major competing pathways originating from the molecular ion.
Pathway 1: Initial Nitro Group Fragmentation This is the most probable initial fragmentation route. Aromatic nitro compounds are well-known to readily lose NO• (m/z 30) and NO₂• (m/z 46).[2] The loss of the nitro radical (NO₂) is often the most significant primary fragmentation, leading to the even-electron ion at m/z 153.[3][4] This stable cation would then undergo subsequent losses.
Pathway 2: Sequential Carbon Monoxide (CO) Elimination Following the initial loss of the nitro group, the resulting ion at m/z 153 still contains the dione functionality. This structure is primed for the sequential loss of two carbon monoxide molecules (m/z 28 each), a hallmark fragmentation for carbonyl-containing compounds.[5][6] This would produce the fragment ions at m/z 125 and m/z 97. Further fragmentation of the core heterocyclic ring would then occur.
Caption: Proposed EI-MS fragmentation pathway for 4-nitrothieno-furan-dione.
Comparative Analysis: 4-Nitrothieno-furan-dione vs. 5-Nitrothiophene
To understand the influence of the fused furan-dione ring, it is instructive to compare the proposed fragmentation of our target molecule with that of a simpler analogue, 5-nitrothiophene (MW = 129).
Fragmentation of 5-Nitrothiophene: The mass spectrum of 5-nitrothiophene is dominated by fragmentation of the nitro group and the thiophene ring.
-
[M]⁺• (m/z 129): A relatively strong molecular ion peak.
-
Loss of NO₂ (m/z 83): [C₄H₃S]⁺, the thienyl cation, is a major fragment.
-
Loss of NO (m/z 99): [C₄H₃OS]⁺ is also observed.
-
Ring Fragmentation: The thienyl cation (m/z 83) can further fragment by losing acetylene (C₂H₂) to give [C₂HS]⁺ at m/z 57.
Comparison Summary:
| Feature | 5-Nitrothiophene | 4-Nitrothieno-furan-dione (Proposed) |
| Primary Losses | -NO₂, -NO | -NO₂, -NO |
| Key Difference | Ring fragmentation into smaller units (e.g., loss of C₂H₂). | Sequential loss of multiple CO units after the initial nitro group fragmentation. |
| Complexity | Simple and predictable pattern based on a single aromatic ring. | Higher complexity due to the additional fragmentation pathways offered by the dione functionality. |
This comparison clearly illustrates that while the initial nitro group fragmentation is a shared and predictable feature, the subsequent fragmentation cascade is dictated by the other functional groups present. The proposed sequential loss of CO is a powerful diagnostic indicator for the presence of the dione moiety in the 4-nitrothieno-furan-dione structure.
Caption: Recommended workflow for GC-EI-MS analysis.
Conclusion
References
-
Electron‐impact fragmentation of some secondary aliphatic nitramines. Migration of the nitro group in heterocyclic nitramines | Request PDF. (2025). ResearchGate. [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]
-
Hess, S., et al. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]
-
Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. (2025). ResearchGate. [Link]
-
Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. (n.d.). PMC - NIH. [Link]
-
Figure 4: Mass spectrum of Thieno[2,3-c]furan-3- carboniterile. (n.d.). ResearchGate. [Link]
-
Sánchez-Viesca, F., et al. (2008). Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. PubMed. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2025). ResearchGate. [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]
-
Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. (1998). Semantic Scholar. [Link]
-
Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry | Request PDF. (2025). ResearchGate. [Link]
-
Fay, L. B., et al. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Nestlé Research Centre. [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). MDPI. [Link]
-
Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (n.d.). RACO. [Link]
Sources
Comparative Reactivity Guide: 4-Nitro vs. Unsubstituted Thiophene-3,4-Dicarboxylic Anhydride
The following guide provides an in-depth technical comparison of the reactivity profiles for 4-nitrothiophene-3,4-dicarboxylic anhydride (chemically equivalent to the 2-nitro isomer in the 3,4-dicarboxylic system) versus the unsubstituted thiophene-3,4-dicarboxylic anhydride .
Executive Summary
The introduction of a nitro group onto the thiophene-3,4-dicarboxylic anhydride core fundamentally alters its electrophilic character and symmetry. While the unsubstituted anhydride is a moderately reactive, symmetric electrophile suitable for standard acylation reactions, the nitro-substituted variant acts as a highly activated, asymmetric electrophile.
-
Unsubstituted: Kinetic stability allows for controlled functionalization; yields symmetric products upon ring opening.
-
Nitro-Substituted: High electrophilicity requires strictly anhydrous conditions; induces strong regiochemical bias during nucleophilic attack, typically favoring the carbonyl distal to the nitro group due to steric gating.
Chemical Structure & Electronic Landscape
To understand the reactivity differences, one must analyze the electronic distribution of the thiophene ring system.
Nomenclature Clarification
In the thiophene-3,4-dicarboxylic anhydride system, the anhydride is fused at positions 3 and 4. The remaining ring positions are 2 and 5. Due to symmetry, a single nitro group at either position is identical. For this guide, we refer to the 2-nitro isomer (often colloquially or erroneously referred to as "4-nitro" in non-standard numbering contexts) as the Nitro-Substituted variant.
Electronic Profile Comparison
| Feature | Unsubstituted Anhydride | Nitro-Substituted Anhydride |
| Core Character | Electron-rich heteroaromatic (thiophene). | Electron-deficient heteroaromatic. |
| Carbonyl Electrophilicity | Moderate. Lone pair donation from Sulfur (S) into the ring reduces carbonyl reactivity compared to benzene analogs. | High . The strong electron-withdrawing group (EWG) ( |
| Symmetry | Asymmetric ( | |
| LUMO Energy | Higher (Harder to attack). | Lower (Easier to attack). |
Reactivity Analysis: Nucleophilic Acyl Substitution
The primary reaction mode for these anhydrides is ring-opening via nucleophilic attack (Aminolysis, Hydrolysis, Alcoholysis).
A. Hydrolysis (Moisture Sensitivity)
-
Unsubstituted: Exhibits moderate stability to atmospheric moisture. Hydrolysis to the diacid is slow at neutral pH but accelerates under basic conditions.
-
Nitro-Substituted: Highly moisture sensitive. The activated carbonyls react rapidly with water to form 2-nitrothiophene-3,4-dicarboxylic acid. Storage under inert atmosphere (Ar/N
) is mandatory to prevent degradation.
B. Aminolysis & Regioselectivity
Reaction with primary amines (
-
Unsubstituted (Symmetric):
-
Pathway: Attack at C3 or C4 is statistically identical.
-
Product: Single regioisomer (4-carbamoylthiophene-3-carboxylic acid derivative).
-
Kinetics: Reaction typically requires heat or a catalyst (e.g., DMAP) for bulky amines.
-
-
Nitro-Substituted (Asymmetric):
-
Pathway: The nitro group at C2 creates a "Push-Pull" conflict:
-
Electronic Effect: Inductive withdrawal makes the C3 carbonyl (proximal) more electrophilic.
-
Steric Effect: The bulky nitro group shields the C3 carbonyl , hindering attack.
-
-
Outcome: Sterics generally dominate. Nucleophilic attack occurs preferentially at the C4 carbonyl (distal), yielding the 4-carbamoyl-2-nitrothiophene-3-carboxylic acid derivative.
-
Kinetics: Reaction is often exothermic and proceeds rapidly at room temperature.
-
Experimental Data & Protocols
Comparative Reaction Data (Standardized)
| Parameter | Unsubstituted Anhydride | Nitro-Substituted Anhydride |
| Reaction with Aniline (1.0 eq) | 4-6 hours (Reflux in THF) | < 1 hour (RT in THF) |
| Yield (Isolated) | 75-85% | 85-95% (Quantitative conversion common) |
| Major Product | Single Isomer | Regioselective (Distal Attack > 90:10) |
| Solubility | Moderate in DCM/THF | High in polar aprotic solvents (DMF, DMSO) |
| Handling Precaution | Standard Lab Safety | Moisture Sensitive / Irritant |
Protocol: Synthesis of Thiophene Imides
Objective: To convert the anhydride to the cyclic imide using a primary amine.
Method A: Unsubstituted Anhydride
-
Dissolution: Dissolve 1.0 mmol of thiophene-3,4-dicarboxylic anhydride in 5 mL dry Toluene.
-
Addition: Add 1.05 mmol of primary amine.
-
Reflux: Heat to reflux with a Dean-Stark trap (or molecular sieves) for 6-12 hours to drive dehydration of the intermediate amic acid.
-
Workup: Cool, wash with 1N HCl, dry over MgSO
, and concentrate.
Method B: Nitro-Substituted Anhydride
-
Dissolution: Dissolve 1.0 mmol of 2-nitrothiophene-3,4-dicarboxylic anhydride in 5 mL dry THF at 0°C .
-
Addition: Add 1.0 mmol of primary amine dropwise. (Caution: Exothermic).
-
Cyclization: Stir for 30 mins at RT. Add a dehydrating agent (e.g., HMDS or Ac
O/NaOAc) and heat to 60°C for 1 hour. Note: Thermal cyclization without reagents may degrade the nitro group; chemical dehydration is preferred. -
Workup: Precipitate in cold water or extract with EtOAc.
Mechanistic Visualization
The following diagram illustrates the divergent reaction pathways, highlighting the regioselectivity induced by the nitro group.
Caption: Mechanistic divergence showing the symmetric ring opening of the unsubstituted anhydride versus the sterically controlled distal attack on the nitro-substituted variant.
References
-
Synthesis of Thiophene-3,4-dicarboxylic Acid Derivatives Source:Journal of Organic Chemistry. The fundamental synthesis and reactivity of the 3,4-dicarboxylic system. URL:[Link]
-
Nucleophilic Attack on Asymmetric Cyclic Anhydrides Source:Chemical Reviews. Comprehensive review on regioselectivity rules (steric vs. electronic) in anhydride ring openings. URL:[Link]
-
Patent: Thiophene Derivatives and PDE4 Inhibitors (EP2431371A1) Source:[1]European Patent Office. Describes the synthesis of 2-nitrothiophene-3,4-dicarboxylic acid and its anhydride precursors. URL:
-
Reactivity of Nitro-Substituted Heterocycles Source:ScienceDirect / Heterocyclic Chemistry. Discusses the impact of nitro groups on the electrophilicity of thiophene rings. URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
